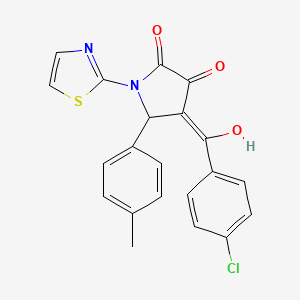![molecular formula C19H19BrN4O3 B3917062 N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917062.png)
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine
Descripción general
Descripción
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine, also known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. This enzyme plays a crucial role in the metabolism of cancer cells, making BPTES a promising candidate for cancer treatment.
Mecanismo De Acción
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine works by binding to the active site of glutaminase, preventing it from converting glutamine to glutamate. This disrupts the metabolic pathway of cancer cells, leading to their death. It has been shown to be effective in a variety of cancer types, including breast, lung, and prostate cancer.
Biochemical and Physiological Effects:
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the migration and invasion of cancer cells. It also increases the sensitivity of cancer cells to other treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine is its selectivity for cancer cells, which reduces the risk of side effects. It is also relatively easy to synthesize and has been shown to be effective in a variety of cancer types. However, one limitation is that it may not be effective in all cancer types, and further research is needed to determine its optimal use in combination with other treatments.
Direcciones Futuras
There are several future directions for research on N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area is the investigation of its use in combination with other treatments, such as immunotherapy. Additionally, further research is needed to determine the optimal dosing and administration of N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine for maximum efficacy.
Aplicaciones Científicas De Investigación
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells that rely on glutamine metabolism for survival, while leaving normal cells unharmed. This makes it a promising candidate for cancer therapy, particularly in combination with other treatments.
Propiedades
IUPAC Name |
(E)-1-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3/c1-2-25-19-11-15(12-23-24-13-21-22-14-24)3-8-18(19)27-10-9-26-17-6-4-16(20)5-7-17/h3-8,11-14H,2,9-10H2,1H3/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWUMCDPAQORMW-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCOC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OCCOC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3916983.png)


![N-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3916997.png)
![N-(2-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3917004.png)
![2-ethyl-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917029.png)
![N-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917033.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917039.png)
![N-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3917050.png)
![2-[(4-benzoylpiperazin-1-yl)methyl]phenol](/img/structure/B3917052.png)
![methyl (3-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3917055.png)

![3-[3-hydroxy-4-(4-methoxybenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3917092.png)
![N-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3917097.png)